molecular formula C19H21N3O3 B2815817 (E)-1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one CAS No. 1286744-42-0

(E)-1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one

Cat. No. B2815817
CAS RN: 1286744-42-0
M. Wt: 339.395
InChI Key: LSKQDQWPCKENDZ-HWKANZROSA-N
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Description

(E)-1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.395. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

Research has revealed insights into the molecular interactions of similar compounds with biological receptors. For example, a study on the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor highlights the compound's potent and selective antagonist behavior. This research utilized AM1 molecular orbital method for conformational analysis, suggesting significant implications for understanding receptor binding mechanisms and antagonist activity at the CB1 receptor (Shim et al., 2002).

Antitumor Applications

Derivatives containing the benzo[d][1,3]dioxol moiety have demonstrated notable anti-tumor activities. A study on benzopyranylamine compounds illustrated that derivatives with specific substitutions can act as active anti-tumor agents against various human cancer cell lines, including breast, CNS, and colon cancer cells. This suggests the potential therapeutic applications of these compounds in cancer treatment (Jurd, 1996).

Drug Metabolism Insights

Another area of application is in the understanding of drug metabolism. For instance, the study on (R)-4-((4-(((4-((tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol (TBPT) and its metabolites provided insights into the estimation of circulating drug metabolite exposure in humans. This research used in vitro data and physiologically based pharmacokinetic modeling to project plasma metabolite/parent ratios, facilitating the prediction of metabolite contributions to drug efficacy and safety (Obach et al., 2018).

Synthesis and Characterization

The synthesis and characterization of related compounds have also been explored, contributing to the development of novel chemical entities with potential therapeutic applications. Studies have developed methods for synthesizing (1H-Azol-1-yl)piperidines, providing a foundation for further exploration of these compounds in various biological applications (Shevchuk et al., 2012).

Antibacterial and Antimalarial Activities

Research on novel combinatorial libraries of fused pyran derivatives has highlighted the antibacterial and antimalarial activities of these compounds. By synthesizing and screening a library of 5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives, significant biological activities against pathogenic strains of bacteria and fungi, as well as against Mycobacterium tuberculosis and Plasmodium falciparum, were identified (Kalaria et al., 2014).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-19(5-3-15-2-4-17-18(12-15)25-14-24-17)21-10-6-16(7-11-21)13-22-9-1-8-20-22/h1-5,8-9,12,16H,6-7,10-11,13-14H2/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKQDQWPCKENDZ-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CN2C=CC=N2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one

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